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molecular formula C7H10O3 B8582561 (1R, 4R, 5S) 4-Hydroxy-6,6-dimethyl-3-oxabicyclo(3.1.0)hexan-2-one CAS No. 73611-02-6

(1R, 4R, 5S) 4-Hydroxy-6,6-dimethyl-3-oxabicyclo(3.1.0)hexan-2-one

Cat. No. B8582561
M. Wt: 142.15 g/mol
InChI Key: QHAPONCMFJQXEN-MROZADKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04500720

Procedure details

0.25 ml of a solution of 2M butyllithium in cyclohexane was added at -20° C. to 0.55 ml of a molar solution of diisopropylamine in tetrahydrofuran and 5 ml of tetrahydrofuran and the temperature was allowed to rise to 0° C. and was then cooled to -60° to -70° C. 180 mg of the product of Step B were added all at once to the mixture at -60° to -70° C. and the mixture was heated over 2 hours at 0° C. The mixture was held at 0° C. for one hour and was poured into 2N hydrochloric acid. The mixture was stirred for 17 hours at 20° C. and the decanted aqueous phase was extracted with chloroform. The organic phase was dried and evaporated to dryness and the residue was taken up in a mixture of isopropyl ether and petroleum ether. The solution was extracted with water and the aqueous extract was evaporated to dryness under reduced pressure to obtain 30 mg of crystalline dl 6,6-dimethyl-4-hydroxy-3-oxabicyclo-[3,1,0]-hexan-2-one melting at 80° C.
[Compound]
Name
solution
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
product
Quantity
180 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.Cl[C:14]([CH:17]1[CH:21]([O:22]CC2C=CC=C(OC3C=CC=CC=3)C=2)[O:20][C:19](=[O:37])[CH2:18]1)([CH3:16])[CH3:15].Cl>C1CCCCC1.O1CCCC1>[CH3:16][C:14]1([CH3:15])[CH:18]2[CH:17]1[CH:21]([OH:22])[O:20][C:19]2=[O:37]

Inputs

Step One
Name
solution
Quantity
0.25 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
product
Quantity
180 mg
Type
reactant
Smiles
ClC(C)(C)C1CC(OC1OCC1=CC(=CC=C1)OC1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 17 hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to -60° to -70° C
EXTRACTION
Type
EXTRACTION
Details
the decanted aqueous phase was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue was taken up in a mixture of isopropyl ether and petroleum ether
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous extract
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(C2C(OC(C12)=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04500720

Procedure details

0.25 ml of a solution of 2M butyllithium in cyclohexane was added at -20° C. to 0.55 ml of a molar solution of diisopropylamine in tetrahydrofuran and 5 ml of tetrahydrofuran and the temperature was allowed to rise to 0° C. and was then cooled to -60° to -70° C. 180 mg of the product of Step B were added all at once to the mixture at -60° to -70° C. and the mixture was heated over 2 hours at 0° C. The mixture was held at 0° C. for one hour and was poured into 2N hydrochloric acid. The mixture was stirred for 17 hours at 20° C. and the decanted aqueous phase was extracted with chloroform. The organic phase was dried and evaporated to dryness and the residue was taken up in a mixture of isopropyl ether and petroleum ether. The solution was extracted with water and the aqueous extract was evaporated to dryness under reduced pressure to obtain 30 mg of crystalline dl 6,6-dimethyl-4-hydroxy-3-oxabicyclo-[3,1,0]-hexan-2-one melting at 80° C.
[Compound]
Name
solution
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
product
Quantity
180 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.Cl[C:14]([CH:17]1[CH:21]([O:22]CC2C=CC=C(OC3C=CC=CC=3)C=2)[O:20][C:19](=[O:37])[CH2:18]1)([CH3:16])[CH3:15].Cl>C1CCCCC1.O1CCCC1>[CH3:16][C:14]1([CH3:15])[CH:18]2[CH:17]1[CH:21]([OH:22])[O:20][C:19]2=[O:37]

Inputs

Step One
Name
solution
Quantity
0.25 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
product
Quantity
180 mg
Type
reactant
Smiles
ClC(C)(C)C1CC(OC1OCC1=CC(=CC=C1)OC1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 17 hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to -60° to -70° C
EXTRACTION
Type
EXTRACTION
Details
the decanted aqueous phase was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue was taken up in a mixture of isopropyl ether and petroleum ether
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous extract
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(C2C(OC(C12)=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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